Sub-Nanomolar αvβ6 Binding Affinity: GSK3008348 vs. Next-Generation Oral αvβ6 Inhibitors
GSK3008348 demonstrates exceptional binding affinity for the αvβ6 integrin, with a radioligand binding pKi of 11 (corresponding to a Ki of 0.01 nM) [1]. This places it approximately 3 log units more potent than a representative orally bioavailable αvβ6 inhibitor from the same chemical series, which exhibits a cell adhesion pIC50 of 8.0 [2]. While direct pKi/pIC50 comparisons across assay formats require caution, the >100-fold difference in functional potency highlights the distinct optimization goals for inhaled versus oral candidates. GSK3008348 achieves this high affinity through specific interactions between its tetrahydronaphthyridine moiety and the αv subunit, as well as the pyrazole-aryl group with the β6 subunit [3].
| Evidence Dimension | αvβ6 integrin binding affinity |
|---|---|
| Target Compound Data | Ki = 0.01 nM; pKi = 11 |
| Comparator Or Baseline | Oral αvβ6 inhibitor (S)-4-((S)-3-Fluoro-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)-3-(3-(2-methoxyethoxy)phenyl)butanoic acid: pIC50 = 8.0 |
| Quantified Difference | >100-fold greater potency (approximate, based on pKi 11 vs. pIC50 8.0) |
| Conditions | Radioligand binding assay using recombinant human αvβ6 integrin (GSK3008348); Cell adhesion assay using αvβ6-expressing cells (oral comparator) |
Why This Matters
This level of potency supports lower inhaled doses, minimizing systemic exposure and off-target effects while maintaining robust local target engagement in lung tissue.
- [1] Procopiou PA, Anderson NA, Barrett J, et al. Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. J Med Chem. 2018;61(18):8417-8443. View Source
- [2] Procopiou PA, Barrett J, Crawford MHJ, et al. Discovery and Development of Highly Potent and Orally Bioavailable Nonpeptidic αvβ6 Integrin Inhibitors. J Med Chem. 2024;67(19):17497-17519. View Source
- [3] John AE, Graves RH, Pun KT, et al. Translational pharmacology of an inhaled small molecule αvβ6 integrin inhibitor for idiopathic pulmonary fibrosis. Nat Commun. 2020;11:4659. View Source
